Neopuerarin A

Description

Structure

3D Structure

Properties

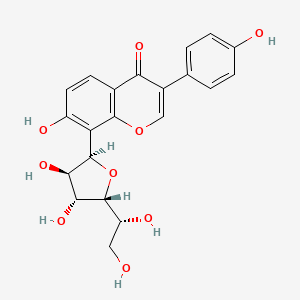

Molecular Formula |

C21H20O9 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

8-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21-/m1/s1 |

InChI Key |

ANUVQPJCPQLESC-OMFXLVFUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Neopuerarin A: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopuerarin A is a flavonoid, specifically a C-glucofuranosyl isoflavone, first identified in the root of Pueraria lobata (Wild.) Ohwi. As a member of the isoflavone family, it shares a structural backbone with compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its putative biological activities, with a focus on relevant signaling pathways and experimental methodologies. Due to the limited availability of specific data for this compound, information from its close and well-studied structural analog, Puerarin, is included to provide a more complete picture of its potential biological functions and analytical protocols.

Chemical Structure and Properties

This compound is chemically defined as 8-C-alpha-glucofuranosyl-7,4'-dihydroxyisoflavone.[1] Its core structure consists of an isoflavone skeleton substituted with hydroxyl groups and a C-linked glucofuranosyl moiety.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8-[(2R,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | [2] |

| CAS Number | 1150314-34-3 | [3] |

| Molecular Formula | C₂₁H₂₀O₉ | [3] |

| Molecular Weight | 416.38 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O | [2] |

| Isomeric SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@@H]4--INVALID-LINK----INVALID-LINK--O)O">C@@HO)O)O | [2] |

| InChI | InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21-/m1/s1 | [2] |

| InChIKey | ANUVQPJCPQLESC-OMFXLVFUSA-N | [2] |

| Purity | >98% (by HPLC) | [3] |

Putative Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of its structural analog, Puerarin, have been extensively investigated. Puerarin is known to possess antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[4] These effects are mediated through its interaction with various cellular signaling pathways. It is plausible that this compound exhibits a similar spectrum of biological activities.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Puerarin has been shown to activate this pathway, leading to protective effects in various cell types. For instance, it can inhibit apoptosis in cardiomyocytes and neuronal cells by promoting the phosphorylation of Akt.[5] This activation can lead to the downstream regulation of apoptosis-related proteins such as Bcl-2 and Bax.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1150314-34-3 | INDOFINE Chemical Company [indofinechemical.com]

- 4. Pharmacological Activity, Pharmacokinetics, and Clinical Research Progress of Puerarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]

An In-Depth Technical Guide to Puerarin: Discovery, Natural Sources, and Biological Activities

A Note on Neopuerarin A: Initial research for "this compound" yielded limited publicly available scientific data. A compound with this name is listed by a chemical supplier, indicating its botanical source as Puerariae lobatae radix, with the molecular formula C₂₁H₂₀O₉ and CAS number 1150314-34-3. However, a comprehensive body of peer-reviewed literature detailing its discovery, isolation, biological activities, and associated signaling pathways is not available at this time.

Given the scarcity of information on this compound, this guide will focus on the closely related and extensively studied isoflavone, Puerarin . Puerarin is a major bioactive constituent of the same botanical genus and has a wealth of scientific data available, allowing for a comprehensive technical overview that meets the core requirements of this guide.

Puerarin: Discovery and Natural Sources

Puerarin, a C-glucoside of daidzein, was first isolated in the late 1950s from the root of the kudzu plant, Pueraria lobata[1]. It is a prominent isoflavone found in several species of the Pueraria genus, which are native to Southeast Asia.[2][3] These plants have a long history of use in traditional Chinese medicine.[1][2]

The primary natural sources of Puerarin include:

-

Pueraria lobata (Willd.) Ohwi (Kudzu): The roots of this plant, known as "Gegen" in traditional Chinese medicine, are the most abundant natural source of Puerarin.[1][3]

-

Pueraria candollei var. mirifica (Airy Shaw & Suvat.) Niyomdham: This Thai medicinal plant, also known as "White Kwao Krua," contains a variety of phytoestrogens, including Puerarin.

-

Pueraria tuberosa (Willd.) DC: The tubers of this plant are also a recognized source of Puerarin.[4]

The concentration of Puerarin in these plant sources can vary depending on the specific cultivar, geographical location, and harvesting time.[5]

Quantitative Data on Puerarin

The biological activities of Puerarin have been quantified in numerous studies. The following tables summarize some of the key quantitative data.

Table 1: Cytotoxic and Proliferative Activity of Puerarin

| Cell Line | Assay | Concentration/IC50 | Duration | Effect | Reference |

| DU145 (Prostate Cancer) | MTT | 2.5 µM, 5 µM, 10 µM | > 24 hours | Marked inhibitory effect on cell growth | [2][6] |

| PC-3 (Prostate Cancer) | MTT | 2.5 µM, 5 µM, 10 µM | > 24 hours | Marked inhibitory effect on cell growth | [2][6] |

| LNCaP (Prostate Cancer) | MTT | 10 µM | 72 hours | Slight growth inhibitory effect | [2][6] |

| U251 (Glioblastoma) | CCK-8 | IC50: 197.1 µM | 48 hours | Reduced cell viability | [7] |

| U87 (Glioblastoma) | CCK-8 | IC50: 190.7 µM | 48 hours | Reduced cell viability | [7] |

| T24 (Bladder Cancer) | CCK-8 | 50 µg/ml, 100 µg/ml | Not specified | Significantly reduced cell viability | [8][9] |

| SH-SY5Y (Neuroblastoma) | CCK-8 | IC50: 174.4 µM | 24 hours | Decreased cell viability | [10][11] |

| Caco-2 (Colon Cancer) | CCK-8 | 5 µM, 10 µM, 20 µM | Not specified | Dose-dependent inhibition of proliferation | [6] |

| A549 (Lung Cancer) | MTT | 10 µM, 20 µM, 40 µM, 80 µM | 16 hours (with LPS) | Increased cell viability in LPS-induced injury | [12] |

Table 2: Neuroprotective and Anti-inflammatory Activity of Puerarin

| Cell Line/Model | Assay | Treatment | Effect | Reference |

| Differentiated Y-79 cells | MTT | 2, 10, 50 µM Puerarin + 20 mM Glutamate | Attenuated glutamate-induced cell viability loss | [13] |

| Differentiated Y-79 cells | DCFH-DA | 2, 10, 50 µM Puerarin + 20 mM Glutamate | Attenuated glutamate-induced ROS generation | [13] |

| Differentiated Y-79 cells | Fluo-3/AM | 2, 10, 50 µM Puerarin + 20 mM Glutamate | Attenuated glutamate-induced Ca2+ influx | [13] |

| RAW264.7 Macrophages | ELISA | 100, 200, 400 µM Puerarin + 1 mg/L LPS | Inhibited expression of TNF-α and MIP-2 | [14] |

| RAW264.7 Macrophages | CCK-8 | < 400 µM Puerarin + 1 mg/L LPS | No cytotoxic effect | [14] |

| A549 cells | ELISA | Not specified | Inhibited LPS-induced TNF-α, IL-8, IL-1β | [12] |

Experimental Protocols

Isolation and Quantification of Puerarin from Pueraria lobata

Objective: To extract and quantify Puerarin from the dried roots of Pueraria lobata.

Protocol:

-

Sample Preparation:

-

Pulverize the dried roots of Pueraria lobata into a fine powder.

-

Accurately weigh approximately 10 g of the powdered sample.[15]

-

-

Extraction:

-

Combine the powdered sample with 100 mL of 50% ethanol in a reflux apparatus.[15]

-

Perform reflux extraction for 2 hours at room temperature, 50°C, or 70°C to optimize yield.[15]

-

Alternatively, for a more optimized extraction, use 46.06% ethanol at 65.02°C with a solvent-to-biomass ratio of 11.50 mL/g for 22 minutes.[16]

-

After extraction, filter the mixture to separate the extract from the solid plant material.

-

-

Purification (Optional):

-

The crude extract can be further purified using techniques like solvent partitioning with n-butanol and water.[15]

-

-

Quantitative Analysis by HPLC:

-

Chromatographic Conditions: [4][17]

-

HPLC System: Waters 2695 Separations Module with a Quaternary pump and PDA Detector 2996, or equivalent.[17]

-

Column: C18 column (e.g., Luna C18 (2) 100 Å, 250 × 4.6 mm).[4]

-

Mobile Phase: Acetonitrile and water (80:20, v/v) or 0.1% acetic acid in acetonitrile and 0.1% acetic acid in water (90:10, v/v).[4][17]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of Puerarin standard (e.g., 1 mg/ml) in the mobile phase.

-

Create a series of standard solutions of known concentrations (e.g., 10-60 µg/ml or 200-1000 µg/ml) by diluting the stock solution.[4][17]

-

Dissolve a known weight of the dried extract in the mobile phase to a specific concentration (e.g., 1 mg/ml).[4]

-

Filter all solutions through a 0.45 µm syringe filter before injection.[4]

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area of Puerarin.

-

Calculate the concentration of Puerarin in the extract using the calibration curve.

-

-

Anticancer Activity Assessment: MTT Assay in DU145 Cells

Objective: To determine the effect of Puerarin on the viability of DU145 human prostate cancer cells.

Protocol:

-

Cell Culture:

-

Culture DU145 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Seed DU145 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Puerarin Treatment:

-

Prepare a stock solution of Puerarin in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 2.5 µM, 5 µM, 10 µM).[2]

-

Replace the medium in the wells with the Puerarin-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Puerarin concentration).

-

-

Incubation:

-

Incubate the cells for different time points (e.g., 24, 48, 72 hours).[2]

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Analysis of PI3K/Akt Signaling Pathway by Western Blot

Objective: To investigate the effect of Puerarin on the phosphorylation of PI3K and Akt in cancer cells (e.g., Caco-2).[6]

Protocol:

-

Cell Treatment and Lysis:

-

Culture and treat cells with Puerarin as described in the MTT assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (e.g., p-Akt Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.[2]

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways and Experimental Workflows

Puerarin's Anticancer Mechanism via the PI3K/Akt Signaling Pathway

Puerarin has been shown to exert its anticancer effects in several cancer cell types by inhibiting the PI3K/Akt signaling pathway.[6][18][19] This pathway is crucial for cell proliferation, survival, and migration. Puerarin treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and Akt, leading to the downstream inhibition of cell proliferation and induction of apoptosis.[6]

Caption: Puerarin inhibits the PI3K/Akt pathway, reducing cell proliferation and promoting apoptosis.

Puerarin's Antioxidant and Anti-inflammatory Mechanism via the Keap1/Nrf2/ARE Pathway

Puerarin has demonstrated protective effects against oxidative stress by modulating the Keap1/Nrf2/ARE signaling pathway.[2][20][21][22] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Puerarin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as HO-1 and NQO1.[2][20][21]

Caption: Puerarin promotes Nrf2 nuclear translocation and activation of antioxidant genes.

Experimental Workflow for Assessing Puerarin's Bioactivity

The following diagram illustrates a general workflow for the initial assessment of Puerarin's biological activity in a cell-based model.

Caption: A general workflow for evaluating the in vitro bioactivity of Puerarin.

References

- 1. DETERMINATION OF PUERARIN FROM PUERARIA TUBEROSA DC BY HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puerarin induces apoptosis in prostate cancer cells via inactivation of the Keap1/Nrf2/ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puerarin Inhibits Proliferation, Migration and Invasion of Colon Cancer Cells and Induces Apoptosis via Suppression of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated RP-HPLC-UV method for quantitative determination of puerarin in Pueraria tuberosa DC tuber extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Puerarin inhibits proliferation and induces apoptosis in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Puerarin Inhibits Proliferation and Induces Apoptosis by Upregulation of miR-16 in Bladder Cancer Cell Line T24 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects and mechanisms of puerarin against neuroblastoma: insights from bioinformatics and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Puerarin Inhibits Ferroptosis and Inflammation of Lung Injury Caused by Sepsis in LPS Induced Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Effect of pretreatment with puerarin on activation of LPS-induced RAW264. 7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Puerarin Promotes the Migration and Differentiation of Myoblasts by Activating the FAK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Puerarin Reduces Oxidative Damage and Photoaging Caused by UVA Radiation in Human Fibroblasts by Regulating Nrf2 and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Puerarin induces Nrf2 as a cytoprotective mechanism to prevent cadmium-induced autophagy inhibition and NLRP3 inflammasome activation in AML12 hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Neopuerarin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopuerarin A, an isoflavone C-glycoside, is a natural product isolated from the root of Pueraria lobata (Willd.) Ohwi, commonly known as kudzu. As a member of the isoflavonoid class of compounds, this compound shares a structural similarity with other bioactive molecules found in soybeans and other legumes. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its molecular structure, solubility, and predicted stability characteristics. Detailed experimental protocols for the determination of these properties are also presented to assist researchers in their laboratory investigations. Furthermore, this guide explores the putative signaling pathways that may be modulated by this compound, drawing inferences from the well-documented activities of its close structural analog, puerarin.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Method |

| Molecular Formula | C₂₁H₂₀O₉ | Mass Spectrometry |

| Molecular Weight | 416.38 g/mol | Mass Spectrometry |

| Melting Point | Not experimentally determined | - |

| Boiling Point | 725.6 ± 60.0 °C | Predicted |

| pKa | 6.50 ± 0.20 | Predicted |

| logP | Not experimentally determined | - |

| Solubility | No quantitative data available for this compound. Puerarin, a related compound, is slightly soluble in water and soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1] | - |

Note: The boiling point and pKa values are predicted and have not been experimentally verified. Further experimental studies are required to determine the precise melting point, logP, and quantitative solubility of this compound in various solvents.

Experimental Protocols

The following sections detail generalized experimental methodologies that can be adapted for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound.

Determination of Solubility

Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated in a constant temperature water bath or shaker (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Expression: Solubility is typically expressed in mg/mL or mol/L.

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Methodology: HPLC-based Determination

-

Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with the known logP values of a set of standard compounds.

-

Procedure:

-

A series of standard compounds with a range of known logP values are injected onto a C18 reverse-phase HPLC column.

-

The retention time for each standard is recorded under isocratic elution conditions.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

-

This compound is then injected under the same chromatographic conditions, and its retention time is measured.

-

The logP of this compound is determined by interpolation from the calibration curve.

-

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acidic or basic functional group and is critical for understanding a compound's ionization state at different physiological pHs.

Methodology: UV-Vis Spectrophotometry

-

Principle: The UV-Vis absorption spectrum of many ionizable compounds changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

-

Procedure:

-

A series of buffer solutions with a wide range of pH values are prepared.

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A small aliquot of the stock solution is added to each buffer solution to a final constant concentration.

-

The UV-Vis absorption spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and un-ionized forms have different absorbances is plotted against the pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the ionized and un-ionized species are equal.

-

Potential Signaling Pathways and Biological Activity

While specific studies on the signaling pathways modulated by this compound are limited, extensive research on its close structural analog, puerarin, provides valuable insights into its potential biological activities. Puerarin has been shown to exert a wide range of pharmacological effects, including neuroprotective, cardioprotective, and anti-inflammatory activities, through the modulation of several key signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Puerarin has been reported to modulate the MAPK pathway, which may contribute to its neuroprotective and anti-inflammatory effects.

References

Neopuerarin A: A Technical Overview of a Promising Hepatoprotective Isoflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopuerarin A is an isoflavone glucoside isolated from the dried roots of Pueraria lobata (Willd.) Ohwi, a plant with a long history of use in traditional medicine. As a member of the isoflavone class of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a concise overview of the current knowledge on this compound, focusing on its physicochemical properties, biological activity, and the experimental protocols used for its evaluation.

Physicochemical Properties

A clear understanding of the fundamental physicochemical characteristics of a compound is crucial for its development as a therapeutic agent. The molecular formula and weight of this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C₂₁H₂₀O₉ | [1][2] |

| Molecular Weight | 416.38 g/mol | [2][3] |

| CAS Number | 1150314-34-3 | [1] |

Biological Activity: Hepatoprotective Effects

Research has identified this compound as a compound with significant hepatoprotective properties. An in-vitro study by Sun et al. (2019) demonstrated its ability to protect human liver cells from toxin-induced damage.[1][2]

Experimental Protocol: Evaluation of Hepatoprotective Activity

The following protocol was employed to assess the hepatoprotective effect of this compound against D-galactosamine (D-GalN)-induced toxicity in human hepatocellular liver carcinoma (HepG2) cells.[1][2]

-

Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Toxicity Induction: Cells were seeded in 96-well plates. After 24 hours, the culture medium was replaced with a medium containing 40 mM D-GalN to induce hepatotoxicity.

-

Treatment: Concurrently with the D-GalN treatment, cells were treated with various concentrations of this compound (6.25, 12.5, 25, and 50 μM). A positive control group was treated with Bicyclol (200 μM).

-

Cell Viability Assay: After 48 hours of incubation, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

Quantitative Data: Hepatoprotective Activity of this compound

The hepatoprotective effects of this compound were quantified by measuring the viability of HepG2 cells exposed to D-GalN. The results are summarized in the table below.

| Treatment Group | Concentration (μM) | Cell Viability (%) | Citation |

| Model (D-GalN) | 40 mM | 52.3 ± 3.5 | [1] |

| This compound | 6.25 | 65.8 ± 4.1 | [1] |

| This compound | 12.5 | 73.2 ± 3.9 | [1] |

| This compound | 25 | 81.5 ± 4.5 | [1] |

| This compound | 50 | 89.7 ± 4.8 | [1] |

| Bicyclol (Positive Control) | 200 | 85.4 ± 4.3 | [1] |

Experimental Workflow

The following diagram illustrates the workflow for assessing the hepatoprotective activity of this compound.

Putative Signaling Pathways of a Close Structural Analog: Puerarin

While the specific signaling pathways of this compound are yet to be fully elucidated, extensive research on its close structural analog, puerarin, provides valuable insights into potential mechanisms of action for isoflavones from Pueraria lobata. Puerarin has been shown to exert its biological effects, including hepatoprotective and neuroprotective activities, through the modulation of several key signaling pathways.

Note: The following diagram represents the known signaling pathways of puerarin . Further research is required to confirm if this compound acts via these same pathways.

References

Spectral Data for Neopuerarin A: A Search for Elusive Spectroscopic Information

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectral data (NMR, MS, and IR) for the isoflavonoid Neopuerarin A remains largely unavailable in the public domain. While basic chemical information, such as its molecular formula (C₂₁H₂₀O₉) and molecular weight (416.4 g/mol ), is accessible through various chemical suppliers, the primary scientific literature detailing its isolation and characterization, which would contain the requisite spectroscopic data, could not be located.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a centralized resource for the spectral data of this compound. However, the absence of this foundational data prevents the creation of the detailed tables and experimental protocols as originally planned.

The search process involved querying multiple scientific databases for the compound under its primary name and known synonyms (CAS No. 1150314-34-3). Investigations were also conducted into compounds isolated from Pueraria lobata (kudzu), the botanical source of many related isoflavonoids. This led to the identification of spectral data for similar but distinct molecules, such as Puerarin and the recently identified 4R-pueroside B. While this information may be of comparative interest, it does not fulfill the specific request for this compound data.

Information on Related Compounds

For the benefit of researchers working in this area, we present a brief overview of the types of data available for related compounds, which may offer some contextual understanding.

Puerarin

Puerarin is a well-studied isoflavone glycoside from Pueraria lobata. Extensive literature is available detailing its NMR and MS data. For instance, ¹H and ¹³C NMR data have been published in various solvents, elucidating the chemical shifts of the protons and carbons in its structure. Mass spectrometry data, including fragmentation patterns, have also been characterized, aiding in its identification and analysis in complex mixtures.

4R-pueroside B

A 2024 publication on the chemical constituents of Pueraria lobata reported the isolation and structure elucidation of a new compound, 4R-pueroside B. The study provided the following spectral data for this compound:

-

ESI-HR-MS: The high-resolution mass spectrometry data was used to determine its molecular formula, C₃₀H₃₇O₁₅.

-

IR Spectrum: The infrared spectrum showed characteristic absorption bands for hydroxyl (-OH), ester carbonyl (C=O), and phenyl ring functionalities.

-

¹H NMR: The proton NMR spectrum provided detailed information about the chemical environment of the hydrogen atoms in the molecule.

It is important to reiterate that 4R-pueroside B is a different molecule from this compound, as evidenced by their distinct molecular formulas.

Signaling Pathways of Related Isoflavonoids

While no specific signaling pathways involving this compound have been documented due to the limited research on this compound, studies on the more common isoflavone, Puerarin, have identified its involvement in several cellular signaling cascades. This information may serve as a starting point for hypotheses regarding the potential biological activities of structurally similar compounds.

A simplified representation of a signaling pathway potentially influenced by isoflavonoids like Puerarin is depicted below. This diagram illustrates a generic kinase cascade that is often modulated by bioactive molecules and can lead to cellular responses such as gene expression changes.

Conclusion

The objective of this guide was to provide a comprehensive repository of spectral data for this compound. Regrettably, this information is not currently available in the public scientific literature. Researchers in need of this specific data may need to pursue its experimental determination through the isolation and analysis of the compound or by contacting commercial suppliers who may possess this data internally. The information provided on related compounds is intended to be a helpful, albeit indirect, resource for those investigating the isoflavonoids of Pueraria lobata.

The Multifaceted Therapeutic Potential of Neopuerarin A: A Technical Guide to its Core Targets

For Immediate Release

Shanghai, China – November 19, 2025 – Neopuerarin A, a primary isoflavone glycoside derived from the root of the kudzu vine (Pueraria lobata), is emerging as a promising therapeutic agent with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, offering valuable insights for researchers, scientists, and drug development professionals. Through a comprehensive review of preclinical studies, this document elucidates the molecular mechanisms, key signaling pathways, and quantitative effects of this natural compound, highlighting its potential in the treatment of a range of diseases, including cancer, neurodegenerative disorders, cardiovascular conditions, and metabolic diseases.

Core Therapeutic Mechanisms of this compound

This compound exerts its therapeutic effects through a multi-pronged approach, primarily targeting pathways involved in apoptosis, inflammation, and oxidative stress. Its ability to modulate these fundamental cellular processes underscores its potential as a versatile therapeutic candidate.

Induction of Apoptosis in Cancer Cells

A significant body of evidence points to this compound's potent pro-apoptotic activity in various cancer cell lines. It orchestrates programmed cell death through the intrinsic mitochondrial pathway, characterized by the regulation of the Bcl-2 family of proteins. This compound has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[1][2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.

Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. This compound demonstrates significant anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4] The underlying mechanism for this effect is largely attributed to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of a wide range of diseases. This compound acts as a potent antioxidant by enhancing the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione (GSH), while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7][8]

Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are mediated through its interaction with several critical intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to activate this pathway in various contexts, particularly in neuroprotective and cardioprotective settings.[7][9][10][11][12][13][14] By activating PI3K/Akt, this compound can promote cell survival and inhibit apoptosis. Conversely, in some cancer models, it has been observed to inhibit this pathway, leading to anti-tumor effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to modulate the activity of key MAPK members, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][15][16] In the context of atherosclerosis, this compound inhibits the phosphorylation of p38 and JNK, thereby reducing inflammation and oxidative stress in vascular smooth muscle cells.[1][15]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. This compound exerts its anti-inflammatory effects primarily by inhibiting this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][6][17][18]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various preclinical studies, demonstrating the dose-dependent effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-Hep-1 | Hepatocellular Carcinoma | 0.018 - 0.423 | [19] |

| PC-3 | Prostate Cancer | 0.018 - 0.423 | [19] |

| DU-145 | Prostate Cancer | 0.018 - 0.423 | [19] |

| BT-20 | Breast Cancer | 0.018 - 0.423 | [19] |

| SK-BR-3 | Breast Cancer | 0.018 - 0.423 | [19] |

| T-47D | Breast Cancer | 0.018 - 0.423 | [19] |

| HeLa | Cervical Cancer | 0.018 - 0.423 | [19] |

| T98G | Glioblastoma | 0.018 - 0.423 | [19] |

| SK-MEL-28 | Melanoma | 0.018 - 0.423 | [19] |

| K562 | Leukemia | <50 | [15] |

| A549 | Lung Carcinoma | <50 | [15] |

| MCF7 | Breast Cancer | <50 | [15] |

| PANC1 | Pancreatic Cancer | <50 | [15] |

| HTB-26 | Breast Cancer | 10 - 50 | [9] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |

Table 2: Dose-Dependent Effects of this compound on Apoptosis and Related Proteins

| Cell Line/Model | Treatment | Effect | Reference |

| Non-small cell lung cancer cells | Puerarin treatment | Promoted apoptosis | [20] |

| Rat hippocampal neurons | High glucose + Puerarin | Attenuated apoptosis | |

| hFOB1.19 cells | Dexamethasone + Puerarin (10⁻⁸ M) | Maximal anti-apoptotic effect | [21] |

| Acute myocardial infarction rats | Puerarin pretreatment | Decreased Bax, increased Bcl-2 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Western Blot Analysis

Objective: To determine the expression levels of specific proteins.

Protocol:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-JNK, JNK, IκBα, p65) overnight at 4°C. Antibody dilutions should be optimized as per manufacturer's instructions (typically 1:1000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

-

Quantification: Densitometrically analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. Puerarin improves the comorbidity of chronic pain and depression by binding with Bax and reducing mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokine Elisa [bdbiosciences.com]

- 6. Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the antioxidant activity of the puerarin - β - lactoglobulin complex in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Puerarin inhibits HDAC1-induced oxidative stress disorder by activating JNK pathway and alleviates acrolein-induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Puerarin pretreatment inhibits myocardial apoptosis and improves cardiac function in rats after acute myocardial infarction through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Puerarin Ameliorates Ferroptosis in Neuronal Injury Through the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]

- 15. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Puerarin inhibits HDAC1-induced oxidative stress disorder by activating JNK pathway and alleviates acrolein-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Puerarin inhibits non-small cell lung cancer cell growth via the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Puerarin attenuates glucocorticoid-induced apoptosis of hFOB1.19 cells through the JNK-and Akt-mediated mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Neopuerarin A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopuerarin A, an isoflavone of growing interest, presents a promising scaffold for therapeutic development. This technical guide provides a comprehensive overview of the in silico prediction of its bioactivity, offering a foundational roadmap for researchers and drug development professionals. In the absence of extensive experimental data for this compound, this document leverages established computational methodologies to forecast its pharmacokinetic properties, potential biological targets, and associated signaling pathways. For comparative analysis, the well-characterized isomer, Puerarin, is analyzed in parallel. This guide details the methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, target identification, and outlines experimental protocols for the validation of these computational findings. All quantitative predictions are summarized in structured tables, and logical workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

In silico drug discovery has emerged as an indispensable tool in modern pharmacology, enabling the rapid and cost-effective screening of chemical entities for potential therapeutic applications. By modeling the interactions between small molecules and biological systems, computational approaches can predict a compound's bioactivity, pharmacokinetic profile, and potential toxicity, thereby guiding further experimental investigation.

This compound is a C-glycosidic isoflavone, structurally related to the more extensively studied Puerarin. While Puerarin has demonstrated a wide range of pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects, the specific bioactivity of this compound remains largely unexplored. This guide aims to bridge this knowledge gap by applying a battery of in silico tools to predict the biological potential of this compound.

Molecular Structures

The foundational step for any in silico analysis is the accurate representation of the molecular structures of interest. The canonical SMILES (Simplified Molecular-Input Line-Entry System) for this compound and Puerarin are provided below and were used for all subsequent predictions.

-

This compound: C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O

-

Puerarin: C1=CC(=CC=C1C2=COC3=C(C2=O)C=C(C=C3O)C4C(C(C(C(O4)CO)O)O)O)O

In Silico Prediction Workflow

The computational workflow employed in this guide follows a logical progression from fundamental physicochemical properties to high-level biological pathway analysis.

Neopuerarin A vs. Puerarin: A Comprehensive Structural and Functional Comparison

For Researchers, Scientists, and Drug Development Professionals

Core Structural Differences and Comparative Analysis

Neopuerarin A and Puerarin are both isoflavone C-glycosides isolated from the root of Pueraria lobata (Kudzu). While they share a common isoflavone backbone, their distinct structural nuances lead to differing biological activities. This technical guide provides an in-depth comparison of their structures, biological functions, and the experimental methodologies used to elucidate these properties.

Molecular Structure

The fundamental difference between this compound and Puerarin lies in the substitution on the B-ring of the isoflavone structure and their stereochemistry. Puerarin is 8-C-β-D-glucopyranosyl-7,4'-dihydroxyisoflavone. In contrast, this compound is part of a group of related compounds, including 3'-hydroxythis compound/B and 3'-methoxythis compound/B, which are diastereoisomeric pairs. This indicates that this compound possesses an additional hydroxyl or methoxy group at the 3' position of the B-ring, a feature absent in Puerarin.

The designation "A" and "B" in these neopuerarin compounds refers to their diastereomeric nature, meaning they have different configurations at one or more, but not all, of their chiral centers. This stereochemical variation is a critical determinant of their biological specificity and efficacy.

Diagram: Structural Comparison of Puerarin and a this compound Precursor

Caption: Core structural difference between Puerarin and a hydroxylated this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and Puerarin, highlighting their differing biological activities.

| Parameter | This compound | Puerarin | Reference |

| Anti-inflammatory Activity | |||

| TNF-α Inhibition (in LPS-stimulated RAW264.7 cells) | Dose-dependent reduction | - | [1] |

| IL-6 Inhibition (in LPS-stimulated RAW264.7 cells) | Dose-dependent reduction | - | [1] |

| Anticancer Activity | |||

| IC50 (various cancer cell lines) | Data not available | Varies (e.g., ~25 µM in HT-29 cells) | [2] |

| Antioxidant Activity | Data not available | Similar to daidzein | [3] |

| Oral Bioavailability | Data not available | ~7% in rats | [1] |

Experimental Protocols

Isolation of this compound and B

This compound and B, along with their hydroxylated and methoxylated analogs, were isolated from the roots of Pueraria lobata. The general protocol involves:

-

Extraction: The dried and powdered roots are extracted with a suitable solvent, such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.

-

Chromatography: The fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). The absolute configurations are determined by Circular Dichroism (CD) spectroscopy.[4][5]

Anti-inflammatory Activity Assay (TNF-α and IL-6 Production)

The anti-inflammatory effects of this compound and B were assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specified time (e.g., 2 hours).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: The inhibitory effect of the compounds is calculated by comparing the cytokine levels in the treated groups to the LPS-only control group.

Signaling Pathways

Puerarin

Puerarin is known to modulate a multitude of signaling pathways, contributing to its diverse pharmacological effects.[2]

Diagram: Key Signaling Pathways Modulated by Puerarin

Caption: Puerarin's modulation of key cellular signaling pathways.

This compound

The specific signaling pathways modulated by this compound are not yet well-elucidated. However, its demonstrated ability to inhibit TNF-α and IL-6 production in LPS-stimulated macrophages suggests a potential interaction with the NF-κB signaling pathway, a key regulator of inflammatory responses. Further research is required to delineate the precise molecular targets and mechanisms of action for this compound.

Diagram: Hypothesized Experimental Workflow for this compound Signaling Pathway Analysis

Caption: Proposed workflow to investigate this compound's signaling pathway.

Conclusion

This compound and Puerarin, while structurally related, exhibit distinct profiles that warrant separate investigation for drug development purposes. The addition of a hydroxyl or methoxy group at the 3' position and the specific stereochemistry of this compound appear to confer potent anti-inflammatory properties, as evidenced by the inhibition of key pro-inflammatory cytokines. In contrast, Puerarin has been more extensively studied for its broader range of activities, including anticancer and antioxidant effects, mediated through various well-defined signaling pathways.

This guide underscores the importance of subtle structural modifications in determining the pharmacological profile of natural products. Further research into the specific molecular targets and signaling pathways of this compound is crucial to fully understand its therapeutic potential and to pave the way for its development as a novel anti-inflammatory agent. The provided experimental protocols offer a foundational framework for researchers to build upon in their exploration of this promising class of isoflavone C-glycosides.

References

- 1. Absolute oral bioavailability and disposition kinetics of puerarin in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Anticancer Activities of Puerarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Flavonoids from Kudzu Root: A Technical Guide to Isolation, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The root of the Kudzu plant (Pueraria lobata) is a rich source of isoflavones, a class of flavonoids with significant therapeutic potential. For centuries, it has been a staple in traditional medicine, and modern scientific investigation has begun to validate its use by elucidating the pharmacological activities of its constituent compounds. This technical guide provides an in-depth review of the key flavonoids isolated from Kudzu root, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used to study them. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Major Flavonoids in Kudzu Root

Over 50 isoflavones have been identified in Kudzu root, with the most abundant and well-researched being puerarin, daidzin, and its aglycone daidzein, as well as genistin and its aglycone genistein. The total isoflavone content in Pueraria lobata root can range from 1.8% to 12% of the dry matter.

Key Isoflavones and Their Structures

-

Puerarin: (daidzein-8-C-glucoside) is the most abundant isoflavone in Kudzu root.

-

Daidzin: (daidzein-7-O-glucoside)

-

Daidzein: (4',7-dihydroxyisoflavone)

-

Genistin: (genistein-7-O-glucoside)

-

Genistein: (4',5,7-trihydroxyisoflavone)

-

Formononetin

-

Biochanin A

Biological Activities and Therapeutic Potential

The isoflavones from Kudzu root exhibit a wide range of biological activities, making them promising candidates for the development of new therapeutics for various diseases.

Antioxidant Activity

Kudzu root flavonoids are potent antioxidants. They can scavenge free radicals, reduce oxidative stress, and protect cells from oxidative damage. This antioxidant capacity is believed to underlie many of their other therapeutic effects.

Anti-inflammatory Effects

Daidzein and daidzin have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.

Neuroprotective Properties

Several studies have highlighted the neuroprotective potential of Kudzu root flavonoids. Puerarin and genistein have been shown to protect neurons from oxidative stress-induced apoptosis and beta-amyloid-induced cell injury. Genistein, in particular, has been studied for its ability to attenuate ischemic brain damage.

Anticancer Activity

Isoflavones from Kudzu have demonstrated cytotoxic effects against various cancer cell lines, including pediatric solid tumors like glioblastoma, osteosarcoma, and rhabdomyosarcoma. These compounds can induce apoptosis and inhibit cancer cell proliferation.

Cardiovascular Protection

Puerarin has been shown to have beneficial effects on the cardiovascular system, including promoting vasodilation and protecting against myocardial infarction.

Other Therapeutic Properties

Kudzu root flavonoids have also been investigated for their potential in managing menopausal symptoms, osteoporosis, and alcohol dependence.

Quantitative Data on Bioactivities

The following tables summarize the quantitative data on the biological activities of key flavonoids from Kudzu root.

Table 1: Anti-inflammatory Activity of Kudzu Root Flavonoids

| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |

| Kudzu Leaf Extract | RAW 264.7 | NO Production | 107 ± 4.9 µg/mL | |

| Kudzu Root Extract | RAW 264.7 | NO Production | 354 ± 0.7 µg/mL | |

| 8-Hydroxydaidzein | BV2 microglia | COX-2 Inhibition | 8.9 ± 1.2 μM |

Table 2: Cytotoxic Activity of Kudzu Root Flavonoids against Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Kudzu Root Extract | A-172 (Glioblastoma) | MTT | > 500 µg/mL | |

| Kudzu Root Extract | HOS (Osteosarcoma) | MTT | > 500 µg/mL | |

| Kudzu Root Extract | Rd (Rhabdomyosarcoma) | MTT | 350.2 ± 1.2 µg/mL | |

| Soy Molasses Extract | A-172 (Glioblastoma) | MTT | > 500 µg/mL | |

| Soy Molasses Extract | HOS (Osteosarcoma) | MTT | > 500 µg/mL | |

| Soy Molasses Extract | Rd (Rhabdomyosarcoma) | MTT | 410.5 ± 2.5 µg/mL |

Table 3: Neuroprotective Effects of Kudzu Root Flavonoids

| Compound | Model | Effect | Concentration/Dose | Reference |

| Genistein | Transient Cerebral Ischemia (mice) | Reduced infarct volume, improved neurological outcome | 0.2 mg/kg | |

| Fermented Kudzu Root Extract | PC12 cells (H2O2-induced damage) | Protected cell membrane, increased intracellular antioxidase | 10 mg/mL | |

| Non-fermented Kudzu Root Extract | PC12 cells (H2O2-induced damage) | Protected cell membrane, increased intracellular antioxidase | 10 mg/mL |

Experimental Protocols

This section provides an overview of the key experimental methodologies for the isolation, quantification, and bioactivity assessment of flavonoids from Kudzu root. For detailed, step-by-step protocols, please refer to the cited literature.

Extraction and Isolation of Isoflavones

Objective: To extract and purify isoflavones from Kudzu root material.

Commonly Used Methods:

-

Organic Solvent Extraction: This is the most common method, utilizing solvents like ethanol or methanol. Hot extraction methods include decoction, Soxhlet extraction, and reflux extraction, while cold extraction involves percolation and impregnation.

-

Ultrasonic-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to enhance extraction efficiency.

-

Purification: Following extraction, purification is often achieved using column chromatography techniques, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Example Protocol: Ethanol Extraction

-

Sample Preparation: Dried and powdered Kudzu root is used as the starting material.

-

Extraction: The powder is mixed with a specific ratio of aqueous ethanol (e.g., 70% ethanol).

-

Reflux: The mixture is heated under reflux for a defined period (e.g., 2 hours).

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

-

Purification: The crude extract is then subjected to further purification steps.

Quantification of Isoflavones by HPLC

Objective: To determine the concentration of specific isoflavones in an extract.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column is typically used.

General Procedure:

-

Standard Preparation: Standard solutions of known concentrations of the target isoflavones (e.g., puerarin, daidzein) are prepared.

-

Sample Preparation: The Kudzu root extract is dissolved in a suitable solvent (e.g., methanol) and filtered.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of solvents, such as acetonitrile and water with an acid modifier (e.g., formic acid or acetic acid), is used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Set to the maximum absorbance of the target isoflavones (e.g., 250 nm for puerarin).

-

-

Analysis: The prepared standard and sample solutions are injected into the HPLC system.

-

Quantification: The concentration of each isoflavone in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Assessment of Biological Activities

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the extract's ability to scavenge the ABTS radical cation.

-

Nitric Oxide (NO) Production Assay: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of NO produced is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: The expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of p38, ERK, JNK, p65) are determined by Western blotting.

-

Cell Viability Assays (e.g., MTT): Neuronal cell lines (e.g., PC12, SH-SY5Y) are exposed to a neurotoxic agent (e.g., H2O2, β-amyloid) with and without the test compound. Cell viability is then assessed using assays like the MTT assay.

-

Apoptosis Assays (e.g., TUNEL staining): The extent of apoptosis (programmed cell death) in neuronal cells is evaluated using techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

Cytotoxicity Assays (e.g., MTT): Cancer cell lines are treated with different concentrations of the test compound for a specific duration. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined using an MTT assay.

Signaling Pathways Modulated by Kudzu Flavonoids

The biological activities of Kudzu root flavonoids are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways of Daidzein and Daidzin

Daidzein and daidzin inhibit inflammation by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophages. Daidzein has also been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway.

Caption: Daidzein inhibits LPS-induced inflammation via MAPK and NF-κB pathways.

Neuroprotective Signaling Pathway of Genistein

Genistein exerts its neuroprotective effects in ischemic brain injury by activating the endothelial nitric oxide synthase (eNOS)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. It also modulates the PI3K/Akt pathway.

Caption: Genistein's neuroprotective effect via the eNOS/Nrf2/HO-1 pathway.

Anticancer Signaling Pathways of Puerarin

Puerarin has been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.

Caption: Puerarin inhibits cancer cell proliferation by targeting PI3K/Akt and MAPK/ERK pathways.

Conclusion and Future Directions

The flavonoids isolated from Kudzu root, particularly puerarin, daidzein, and genistein, represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, are supported by a growing body of scientific evidence. This guide has provided a comprehensive overview of these flavonoids, summarizing the quantitative data on their bioactivities, outlining key experimental methodologies, and visualizing their mechanisms of action through signaling pathway diagrams.

Future research should focus on several key areas. Further clinical trials are needed to validate the therapeutic efficacy and safety of Kudzu root extracts and their isolated flavonoids in humans. More in-depth mechanistic studies are required to fully elucidate the complex signaling pathways involved in their biological activities. Additionally, the development of optimized extraction and purification techniques will be crucial for the large-scale production of these compounds for pharmaceutical applications. The exploration of synergistic effects between different flavonoids from Kudzu root could also lead to the development of more potent and effective therapeutic agents. Overall, the flavonoids from Kudzu root hold great promise for the future of medicine and drug development.

In-depth Technical Guide on Neopuerarin A (CAS: 1150314-34-3)

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and databases, it has been determined that there is a significant lack of publicly available research data specifically for Neopuerarin A (CAS: 1150314-34-3) . The vast majority of existing research focuses on the related isoflavone, Puerarin .

This document will, therefore, summarize the available chemical information for this compound and provide a high-level overview of the known biological activities and mechanisms of the closely related and extensively studied compound, Puerarin. This is intended to offer a potential starting point for research on this compound, with the critical caveat that these properties are not directly demonstrated for this compound itself.

Chemical and Physical Properties of this compound

Limited information is available for the physical and chemical properties of this compound. The following data has been aggregated from supplier datasheets.

| Property | Value | Source |

| CAS Number | 1150314-34-3 | N/A |

| Molecular Formula | C₂₁H₂₀O₉ | [1][2] |

| Molecular Weight | 416.38 g/mol | [1][2] |

| Purity | >98% (typically by HPLC) | [1][2] |

| Chemical Family | Flavonoids | [2] |

Potential Biological Activities and Signaling Pathways (Inferred from Puerarin)

It must be reiterated that the following information pertains to Puerarin and should be considered as a theoretical framework for potential investigation of this compound, not as established fact for this compound.

Puerarin has been extensively studied and is known to possess a wide range of pharmacological activities. These effects are often attributed to its ability to modulate various cellular signaling pathways.

Neuroprotective Effects

Puerarin has demonstrated neuroprotective properties in various studies. It is suggested to protect neuronal cells and promote neuronal survival and neuritogenesis.

-

Potential Signaling Pathways:

-

ERK1/2 and PI3K/Akt Signaling Pathways: Puerarin has been shown to activate the ERK1/2 and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[3][4]

-

Keap1/Nrf2/ARE Signaling Pathway: This pathway is involved in the cellular response to oxidative stress. Puerarin has been observed to influence this pathway, suggesting a role in mitigating oxidative damage in neuronal cells.[5]

-

Caption: A generalized workflow for investigating signaling pathways in vitro.

Conclusion and Future Directions

While this compound is commercially available, the lack of published research severely limits our understanding of its biological activities and therapeutic potential. The information available for the structurally similar compound, Puerarin, suggests that this compound may possess interesting pharmacological properties, particularly in the areas of neuroprotection, cardioprotection, and metabolic regulation.

Future research should focus on:

-

In vitro screening: To determine the cytotoxic and biological effects of this compound on various cell lines.

-

Mechanism of action studies: To elucidate the specific signaling pathways modulated by this compound.

-

In vivo studies: To evaluate the efficacy and safety of this compound in animal models of disease.

Such studies are essential to build a comprehensive profile of this compound and to determine if it offers any advantages over the more extensively studied Puerarin. Until such data becomes available, any discussion of the biological effects of this compound remains speculative.

References

- 1. Puerarin Attenuates Obesity-Induced Inflammation and Dyslipidemia by Regulating Macrophages and TNF-Alpha in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Network pharmacology-based analysis of the effects of puerarin on sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant, Hypoglycemic, and Hypolipidemic Effects of Puerarin In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The study of anti-metabolic syndrome effect of puerarin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo evaluation of the effect of puerarin on hepatic cytochrome p450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification of Puerarin from Puerariae Radix

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive methodology for the efficient isolation and high-purity purification of Puerarin, a major bioactive isoflavone glycoside from the roots of Puerariae Radix (Kudzu). Puerarin is of significant interest to the pharmaceutical industry due to its wide range of biological activities, including cardiovascular protection and anticancer effects[1][2][3]. The following protocols detail a workflow from raw material extraction to final purification using column chromatography and preparative High-Performance Liquid Chromatography (HPLC), yielding Puerarin with a purity greater than 97%.

Overall Experimental Workflow

The process begins with the extraction of isoflavones from dried, powdered Puerariae Radix, followed by a two-stage purification strategy. An initial coarse purification using column chromatography enriches the Puerarin content, which is then refined to high purity through preparative HPLC.

Caption: Overall workflow for Puerarin isolation and purification.

Experimental Protocols

Raw Material Preparation and Extraction

This protocol describes an optimized ultrasound-assisted method for extracting isoflavones from the raw plant material.

Materials:

-

Dried Puerariae Radix (Kudzu root)

-

70% Ethanol or 70% Ethylene Glycol[4]

-

Ultrasonic bath

-

Centrifuge and appropriate tubes

-

Rotary evaporator

Protocol:

-

Weigh 0.5 g of finely powdered Puerariae Radix sample.

-

Add 25 mL of 70% ethanol as the extraction solvent for an optimal solid-to-liquid ratio[4].

-

Place the mixture in an ultrasonic bath and extract for 40 minutes at a controlled temperature (e.g., 40-60°C)[4][5].

-

After extraction, centrifuge the mixture at 4000 rpm for 5-10 minutes to pellet the solid residue[4].

-

Decant and collect the supernatant, which contains the crude isoflavone extract.

-

Concentrate the supernatant using a rotary evaporator under reduced pressure to obtain a concentrated crude extract for purification.

Coarse Purification via Column Chromatography

This step removes highly polar and non-polar impurities, enriching the fraction containing Puerarin and other isoflavones.

Materials:

-

Glass column

-

Silica gel or Macroporous adsorption resin

-

Deionized water

-

Ethanol (various concentrations)

-

Fraction collector

Protocol:

-

Prepare a column using the wet packing method with silica gel or a suitable macroporous resin[6].

-

Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the column.

-

Begin elution with a step-gradient mobile phase[7]:

-

Step 1 (Wash): Elute with 2 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.

-

Step 2 (Elution): Elute with 4 BV of 30% ethanol to collect the flavonoid-rich fraction[7].

-

-

Collect fractions sequentially and monitor the presence of Puerarin in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pool the fractions that show a high concentration of Puerarin and concentrate them using a rotary evaporator.

Fine Purification via Preparative HPLC

The final step utilizes preparative reversed-phase HPLC to isolate Puerarin to a high degree of purity.

Materials:

-

Preparative HPLC system with a fraction collector

-

Preparative C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

0.1% Formic acid (optional, for pH adjustment)

Protocol:

-

Dissolve the concentrated fraction from the column chromatography step in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system according to the parameters outlined in Table 2. An isocratic mobile phase of acetonitrile and water is often effective[8].

-

Inject the sample onto the preparative C18 column.

-

Monitor the elution profile at 250 nm, the maximum absorbance wavelength for Puerarin[4][9].

-

Collect the peak corresponding to the retention time of Puerarin.

-

Combine the collected pure fractions. The solvent can be removed via rotary evaporation or lyophilization to yield the final solid product.

-

Confirm the final purity of the isolated compound using an analytical HPLC system. A purity of >97.5% can be achieved[10].

Data Summary

The quantitative parameters for the key stages of the process are summarized below.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction

| Parameter | Value | Reference |

|---|---|---|

| Extraction Solvent | 70% Ethanol or 70% Ethylene Glycol | [4] |

| Solid-to-Liquid Ratio | 1:50 (g/mL) | [4] |

| Ultrasonic Time | 40 min | [4] |

| Ultrasonic Temperature | 50 - 64 °C | [5] |

| Typical Puerarin Yield | 8.78 - 8.92 mg/g |[5][11] |

Table 2: Example Conditions for Preparative HPLC Purification

| Parameter | Value | Reference |

|---|---|---|

| System | Modular Preparative HPLC | [10] |

| Column | C18 Reversed-Phase, 19 mm I.D. | [10] |

| Mobile Phase | Acetonitrile and Water (e.g., 80:20, v/v) | [8] |

| Flow Rate | 1.0 mL/min (analytical scale, scale up for prep) | [8] |

| Detection Wavelength | 250 nm | [4][9] |

| Final Purity Achieved | > 97.5% | [10] |

| Overall Yield from Extract | ~79.6% |[10] |

Biological Activity Context: Puerarin Signaling

Puerarin exhibits a range of pharmacological effects. For instance, it has been shown to protect against cardiac hypertrophy by inhibiting specific signaling pathways[3]. Understanding these mechanisms is crucial for drug development professionals.

Caption: Puerarin's inhibition of the Rac1/AP-1 signaling pathway.

References

- 1. Molecular Mechanisms of Anticancer Activities of Puerarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puerarin-A Promising Flavonoid: Biosynthesis, Extraction Methods, Analytical Techniques, and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]